An In-depth Technical Guide to Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS No. 898777-03-2)
An In-depth Technical Guide to Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate (CAS No. 898777-03-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. While specific literature on this exact molecule is sparse, this document, grounded in established chemical principles and analogous compound data, offers a robust framework for its synthesis, characterization, and potential applications. This guide is designed to empower researchers with the foundational knowledge required to effectively utilize this compound in their research endeavors.
Introduction: The Strategic Importance of Substituted Phenyl Ketoesters
Substituted phenyl ketoesters, such as Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate, represent a critical class of intermediates in the synthesis of complex organic molecules. The presence of multiple functional groups—a ketone, an ester, and a substituted aromatic ring—provides a versatile scaffold for a variety of chemical transformations. The bromo and methyl substituents on the phenyl ring offer opportunities for further functionalization through cross-coupling reactions or by influencing the electronic properties of the aromatic system. These structural features make such compounds valuable starting materials for the development of novel therapeutic agents.
The general structure of 4-aryl-4-oxobutanoic acid derivatives has been explored for various biological activities, including immunosuppressive and cytostatic effects.[1] This suggests that derivatives of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate could serve as building blocks for compounds with potential applications in oncology and immunology.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The following table summarizes the key properties of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate.
| Property | Value | Source |
| CAS Number | 898777-03-2 | |
| Molecular Formula | C₁₃H₁₅BrO₃ | ChemScene |
| Molecular Weight | 299.16 g/mol | ChemScene |
| Appearance | Predicted: White to off-white solid | General knowledge of similar compounds |
| Solubility | Predicted: Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General knowledge of similar compounds |
Predicted Spectroscopic Data
While experimentally obtained spectra are the gold standard, in their absence, predicted data can provide valuable guidance for compound identification and characterization.
2.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene groups of the butyrate chain, and the ethyl ester.
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Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), each integrating to one proton. The substitution pattern will lead to specific splitting patterns (singlets or meta-coupling).
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Methylene Protons (Butyrate Chain): Two triplets, each integrating to two protons, corresponding to the two methylene groups adjacent to the carbonyl and the ester.
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Ethyl Ester Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region.
2.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
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Carbonyl Carbons: Two signals in the downfield region (δ 160-200 ppm) for the ketone and ester carbonyls.
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Aromatic Carbons: Six signals in the aromatic region (δ 120-140 ppm), with the carbon attached to the bromine atom showing a characteristic shift.
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Aliphatic Carbons: Signals for the two methylene carbons of the butyrate chain and the two carbons of the ethyl ester.
2.1.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups.
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C=O (Ketone): A strong, sharp peak around 1680-1700 cm⁻¹.
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C=O (Ester): A strong, sharp peak around 1730-1750 cm⁻¹.
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C-O (Ester): A strong peak in the region of 1000-1300 cm⁻¹.
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C-Br Stretch: A peak in the fingerprint region.
2.1.4. Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
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Molecular Ion (M+): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity.
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Fragmentation: Fragmentation is likely to occur at the C-C bonds adjacent to the carbonyl groups, leading to the loss of the ethoxy group, the ethyl group, and cleavage of the butyrate chain.
Synthesis of Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate: A Detailed Protocol
The synthesis of the title compound can be achieved through a two-step process involving a Friedel-Crafts acylation followed by esterification. This approach is a well-established and reliable method for the preparation of aryl ketoacids and their esters.[2]
Synthesis Workflow
Caption: Synthetic workflow for Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate.
Step 1: Friedel-Crafts Acylation of 1-Bromo-3-methylbenzene
Principle: This reaction involves the electrophilic aromatic substitution of 1-bromo-3-methylbenzene with an acylium ion generated from succinic anhydride and a Lewis acid catalyst, typically anhydrous aluminum chloride.[3] The reaction is performed in an inert solvent to control the reaction temperature and facilitate stirring.
Materials:
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1-Bromo-3-methylbenzene
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Succinic anhydride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM), anhydrous
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Hydrochloric acid (HCl), concentrated
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Ice
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Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of succinic anhydride (1.0 eq) in anhydrous dichloromethane to the stirred suspension.
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After the addition is complete, add 1-bromo-3-methylbenzene (1.0 eq) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by TLC.
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Cool the reaction mixture to 0 °C and quench by slowly pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid.
Step 2: Fischer Esterification
Principle: The carboxylic acid obtained from the Friedel-Crafts acylation is converted to its corresponding ethyl ester through an acid-catalyzed reaction with an excess of ethanol. The excess ethanol serves as both a reactant and the solvent, driving the equilibrium towards the product side.
Materials:
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4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid (crude product from Step 1)
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Ethanol, absolute
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Sulfuric acid (H₂SO₄), concentrated
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve the crude 4-(3-bromo-5-methylphenyl)-4-oxobutanoic acid in an excess of absolute ethanol in a round-bottom flask.
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Add a catalytic amount of concentrated sulfuric acid (a few drops).
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Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the effervescence ceases.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate.
Applications in Drug Development and Research
Ethyl 4-(3-bromo-5-methylphenyl)-4-oxobutyrate is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo substituent allows for further modifications via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse functionalities.
Potential as a Scaffold for Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core. The 3-bromo-5-methylphenyl moiety can be elaborated to mimic the hinge-binding motifs found in many kinase inhibitors. The keto-ester portion of the molecule can be cyclized or further functionalized to interact with other regions of the ATP-binding pocket.
Intermediate for Heterocyclic Synthesis
The 1,4-dicarbonyl functionality of the butyrate chain makes this compound an excellent precursor for the synthesis of various five- and six-membered heterocyclic rings, such as pyridazinones, which are known to possess a wide range of biological activities.[2]
Potential Signaling Pathway Involvement
